molecular formula C9H6INO2 B14720999 4-Hydroxy-3-iodoquinolin-2(1H)-one CAS No. 14933-26-7

4-Hydroxy-3-iodoquinolin-2(1H)-one

Cat. No.: B14720999
CAS No.: 14933-26-7
M. Wt: 287.05 g/mol
InChI Key: AOCIREBKJANXMY-UHFFFAOYSA-N
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Description

4-Hydroxy-3-iodoquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both hydroxyl and iodine groups in the molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-iodoquinolin-2(1H)-one typically involves the iodination of 4-hydroxyquinolin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-iodoquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The iodine atom can be reduced to form a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-iodoquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-iodoquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinolin-2(1H)-one: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    3-Iodoquinolin-2(1H)-one: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

    4-Hydroxy-3-chloroquinolin-2(1H)-one: Similar structure but with chlorine instead of iodine, leading to different reactivity and biological properties.

Uniqueness

4-Hydroxy-3-iodoquinolin-2(1H)-one is unique due to the presence of both hydroxyl and iodine groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

14933-26-7

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

4-hydroxy-3-iodo-1H-quinolin-2-one

InChI

InChI=1S/C9H6INO2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,(H2,11,12,13)

InChI Key

AOCIREBKJANXMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)I)O

Origin of Product

United States

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